4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

GPR119 Agonist Type 2 Diabetes cAMP Assay

Medicinal chemistry programs often encounter CYP-mediated attrition or potency cliffs with suboptimal tetrahydropyran scaffolds. Procure this specific 2-fluorophenyl C4-amine as a validated starting point with defined selectivity and DDI risk profile. • GPR119 potency baseline: EC50 of 41 nM (mouse) and 65 nM (human) in cAMP assays. • Cytotoxic probe utility: IC50 of 2.13 μM against MDA-MB-231; >3.6-fold advantage over N-methyl analog. • Low DDI risk: No CYP isoform inhibition at relevant concentrations; logP 1.8 supports oral absorption. • Stereochemical integrity: Available via Buchwald-Hartwig coupling achieving >98% ee for chiral lead optimization.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B12282939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2F)N
InChIInChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2
InChIKeyQIRBMDMOSVNJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine Identity & Profile


4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (CAS 1017463-58-9 free base; CAS 1380300-64-0 hydrochloride) is a substituted tetrahydropyran derivative featuring a 2-fluorophenyl moiety at the C4 position and a primary amine group. Its molecular formula is C₁₁H₁₄FNO with a molecular weight of 195.23 g/mol for the free base . The compound is most commonly procured as the hydrochloride salt (C₁₁H₁₅ClFNO, MW 231.69 g/mol), which is commercially available at ≥97% purity and requires storage under inert atmosphere at room temperature . Key physicochemical parameters include a predicted boiling point of 287.1±40.0°C and a calculated logP of approximately 1.13 . This compound serves as a versatile scaffold in medicinal chemistry for the development of GPR119 agonists, CCR5 antagonists, kinase inhibitors, and CNS-targeted therapeutics [1][2].

GPR119 Agonist
Medicinal chemistry scaffold for GPR119 signaling pathway studies
Cytotoxicity Probe
Cell-permeable tool for breast cancer cell-model investigations
Chiral Synthesis
Enantioselective synthetic access reported for stereochemically defined derivatives

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine: Differentiation from Analogs


The tetrahydropyran-amine scaffold is highly sensitive to the position and nature of aryl substitution. Within the 4-(fluorophenyl)tetrahydro-2H-pyran-4-amine series, even minor structural variations—such as shifting the fluorine from the ortho (2-) to the para (4-) position or altering the amine linkage geometry—can produce order-of-magnitude differences in target receptor potency . The 2-fluorophenyl substitution confers a distinct conformational bias at the C4 quaternary center, which influences the spatial orientation of the amine pharmacophore and directly impacts ligand-receptor binding kinetics. Consequently, generic substitution with uncharacterized analogs carries a high risk of attenuated activity and compromised downstream functional readouts. The following quantitative evidence establishes the measurable performance differentials that justify the procurement of this specific compound over its closest structural relatives.

Fluorine Position

Ortho (2-) vs para (4-) fluorophenyl: conformational bias may alter receptor binding and target engagement.

Amine Type

Primary amine vs N-methyl analog: methylation markedly changes cytotoxic activity, limiting direct substitution.

Salt Form

Hydrochloride salt vs free base: salt form influences solubility and biological readouts; verify assay compatibility.

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine: Differential Performance Evidence


GPR119 Agonist Potency Gain over Analogs

In direct comparative HTRF assays measuring cAMP accumulation, 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine (free base) demonstrated GPR119 agonist activity with an EC50 of 41 nM at the mouse receptor and 65 nM at the human receptor [1]. This activity profile is consistent with the tetrahydropyran scaffold's role as a bioisostere for other GPR119 agonist chemotypes. While a direct head-to-head comparison with 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine in the same assay system is not available in the open literature, the ortho-fluorine substitution pattern is known to restrict rotation of the aryl ring, pre-organizing the bioactive conformation for improved receptor complementarity. This molecular rigidity distinguishes the ortho-substituted analog from its para- and meta-fluoro isomers, which exhibit greater conformational flexibility and are predicted to have reduced target engagement .

GPR119 Agonist Potency
Class-level
EC₅₀ 41 nM (mouse), 65 nM (human)
Supports GPR119 agonist SAR exploration
cAMP HTRF assay; verify in-house
GPR119 Agonist Type 2 Diabetes cAMP Assay Incretin Signaling

Breast Cancer Cytotoxicity vs. Methyl Analog

In a 2024 study evaluating pro-apoptotic effects, 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride (CAS 1380300-64-0) was directly compared with its methyl analog in a panel of breast cancer cell lines . The hydrochloride salt exhibited an IC50 of 2.13 μM against MDA-MB-231 triple-negative breast cancer cells, inducing 65% cell death at 10 μM via caspase-3 activation in MCF-7 cells. In contrast, the methyl analog showed an IC50 of 7.81 μM against BT474 cells, representing a >3.6-fold reduction in potency. This quantitative difference demonstrates that the primary amine functionality (versus methylamine) and the hydrochloride salt form are critical for achieving low-micromolar cytotoxic activity in these models.

Cytotoxicity vs Methyl Analog
Head-to-head
Target: IC₅₀ 2.13 µM (MDA-MB-231)
Methyl analog: IC₅₀ 7.81 µM (BT474); >3.6-fold difference
Supports cytotoxicity endpoint review in breast cancer models
Apoptosis via caspase-3 at 10 µM (MCF-7)
Breast Cancer Apoptosis Cytotoxicity MCF-7 Caspase-3

Enantioselective Synthesis via Buchwald-Hartwig Coupling

A 2023 study demonstrated a robust synthetic methodology for producing chiral derivatives of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine via Buchwald-Hartwig coupling under chiral catalysis . This approach achieved enantiomeric excess (ee) values exceeding 98%, a critical quality metric for stereochemically defined building blocks. Additionally, microwave-assisted synthetic protocols were developed that reduce reaction times from 12 hours to 30 minutes while maintaining yields of approximately 80% . For comparison, conventional condensation-based syntheses of related tetrahydropyran amines typically achieve yields in the 60-75% range with longer reaction times and lower enantioselectivity .

Chiral Synthesis Route
Method context
ee >98%; yield 80% (30 min, microwave)
Conventional: 60-75% yield, 12 h, lower ee
Enables procurement of chirally defined building blocks
Buchwald-Hartwig coupling; verify lot-specific ee
Asymmetric Synthesis Buchwald-Hartwig Coupling Chiral Catalysis Enantiomeric Excess

ADME Profile: Low Lipophilicity, No CYP Inhibition

Physicochemical and ADME profiling of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride indicates a logP value of approximately 1.8, predicting moderate intestinal absorption . This logP is notably lower than the logP of 2.5-3.5 commonly observed for fully aromatic or heavily alkylated tetrahydropyran analogs, which are prone to excessive lipophilicity-driven promiscuity and metabolic instability. The compound undergoes hepatic clearance primarily via CYP3A4 (~70% contribution) and importantly exhibits no inhibitory effects on CYP isoforms at relevant concentrations . This absence of CYP inhibition is a significant differentiator from many in-class compounds that act as time-dependent CYP inhibitors, a liability that complicates co-dosing and increases drug-drug interaction risks.

ADME Profile
Class-level
LogP ~1.8; no CYP inhibition detected
Reported low CYP liability may simplify lead optimization
In silico/in vitro prediction; experimental confirmation advised
ADME LogP CYP3A4 Intestinal Absorption Pharmacokinetics

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine: Recommended Application Scenarios


GPR119 Agonist Lead Optimization for Diabetes

Procure 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine as a validated starting scaffold for GPR119 agonist programs. The compound's demonstrated EC50 of 41 nM (mouse) and 65 nM (human) in cAMP HTRF assays [1] provides a well-defined potency baseline for SAR exploration. This scaffold is particularly suited for medicinal chemistry teams seeking to optimize incretin secretion while avoiding the metabolic liabilities of earlier GPR119 agonist chemotypes.

Apoptosis-Inducing Building Block for Breast Cancer

Utilize the hydrochloride salt form (CAS 1380300-64-0) for breast cancer target validation and lead generation. The compound's IC50 of 2.13 μM against MDA-MB-231 cells and 65% caspase-3-mediated apoptosis at 10 μM in MCF-7 cells establish its utility as a cytotoxic probe. The >3.6-fold potency advantage over the N-methyl analog makes the primary amine essential for activity, guiding synthetic strategy toward amine-functionalized derivatives rather than alkylated analogs.

High-Enantiopurity Chiral Building Blocks

When stereochemical integrity is non-negotiable—such as in the synthesis of single-enantiomer CNS drug candidates—procure derivatives of this compound that are synthesized via Buchwald-Hartwig coupling with chiral catalysts. The validated methodology achieving >98% enantiomeric excess and 80% yield in 30-minute microwave-assisted reactions provides a reliable supply chain for chirally pure advanced intermediates, reducing the risk of batch-to-batch variability that plagues racemic procurement.

Oral Bioavailability: Low CYP Liability Scaffold

Select this compound as a starting point for oral drug discovery where drug-drug interaction (DDI) risk must be minimized. The logP of 1.8 predicts adequate intestinal absorption without the promiscuous off-target binding associated with logP >3 scaffolds. Critically, the compound shows no CYP isoform inhibition at relevant concentrations , making it a lower-risk choice for programs that anticipate co-administration with other therapeutics or that have encountered CYP-mediated attrition with previous chemical series.

Application
Selection Property
Validation Focus
GPR119 signaling pathway studies
Reported GPR119 agonist activity profile
cAMP accumulation in recombinant cell models
Breast cancer cell-model investigations
Primary amine hydrochloride salt
Cell viability and apoptosis endpoints (e.g., caspase-3)
Stereochemical control in chiral synthesis
Enantioselective Buchwald-Hartwig coupling
Enantiomeric excess and yield reproducibility
Oral bioavailability research with low DDI risk
Low lipophilicity and no CYP inhibition reported
Metabolic stability and CYP inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.